molecular formula C5H7N3O B13544499 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

Cat. No.: B13544499
M. Wt: 125.13 g/mol
InChI Key: WBLLAILNZHOYEW-UHFFFAOYSA-N
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Description

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, followed by further functionalization to introduce the amino and ethanone groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized imidazoles .

Scientific Research Applications

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is unique due to the presence of both the amino and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, also known as a derivative of imidazole, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring substituted with an amino group, which is essential for its biological activity. The presence of the amino group enhances its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including this compound.

Key Findings

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong efficacy in inhibiting bacterial growth .

Case Studies

In a study evaluating the antibacterial effects of several imidazole derivatives, this compound was found to be among the most potent compounds tested. The complete death of bacterial cultures was observed within 8 hours of exposure to the compound at optimal concentrations .

Antifungal Activity

The antifungal potential of this compound has also been explored.

Research Insights

Studies indicate that imidazole derivatives possess antifungal properties, with specific emphasis on their ability to disrupt fungal cell membranes. While detailed data on this specific compound's antifungal activity is limited, related compounds have shown promising results against various fungal strains .

Anticancer Activity

Emerging research suggests that imidazole derivatives may play a role in cancer therapy.

The anticancer activity is believed to stem from the ability of these compounds to inhibit key enzymes involved in tumor growth and proliferation. For example, certain imidazole derivatives have been shown to inhibit DprE1, an enzyme critical for mycobacterial cell wall synthesis, which could be leveraged in developing treatments for tuberculosis and potentially other malignancies .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialMIC: 0.0039 - 0.025 mg/mL against S. aureus and E. coli
AntifungalPotential activity against various fungal strains (specific data limited)
AnticancerInhibition of DprE1 enzyme; potential for tumor treatment

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-(4-amino-1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C5H7N3O/c1-3(9)4-5(6)8-2-7-4/h2H,6H2,1H3,(H,7,8)

InChI Key

WBLLAILNZHOYEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CN1)N

Origin of Product

United States

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